2,6-Dimethylbenzaldehyde oxime

Catalog No.
S3394257
CAS No.
15855-34-2
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylbenzaldehyde oxime

CAS Number

15855-34-2

Product Name

2,6-Dimethylbenzaldehyde oxime

IUPAC Name

(NE)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3/b10-6+

InChI Key

NCDRLKCHBVXWEL-UXBLZVDNSA-N

SMILES

CC1=C(C(=CC=C1)C)C=NO

Canonical SMILES

CC1=C(C(=CC=C1)C)C=NO

Isomeric SMILES

CC1=C(C(=CC=C1)C)/C=N/O

Organic Synthesis:

Benzaldehyde oximes, including derivatives with various substituent groups, have been employed as intermediates in the synthesis of diverse organic molecules. For instance, studies report their use in the preparation of:

  • Heterocycles, which are cyclic compounds containing atoms besides carbon in the ring
  • N-substituted aromatic compounds through the Beckmann rearrangement

While specific research on 2,6-Dimethylbenzaldehyde oxime in organic synthesis is scarce, its structural similarity to other benzaldehyde oximes suggests potential for similar applications.

Crystallography:

A 1992 study investigated the crystal structure of (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime at low temperature (110 K) using X-ray diffraction. The research aimed to understand the molecule's dimensions and intermolecular interactions compared to its O-methylated derivative . This type of research helps establish the fundamental properties of the compound at the molecular level.

Material Science:

Benzaldehyde oximes with specific functionalities have been explored for potential applications in material science. For example, research has investigated their use in:

  • The development of liquid crystals
  • The design of materials with nonlinear optical properties

2,6-Dimethylbenzaldehyde oxime is an organic compound derived from 2,6-dimethylbenzaldehyde, characterized by the presence of an oxime functional group. Its chemical structure is represented as C₉H₁₁NO, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its aromatic properties due to the benzene ring and the presence of two methyl groups at the 2 and 6 positions, contributing to its unique reactivity and biological activity.

, primarily involving the conversion to nitrile oxides through oxidative processes. For instance, it can undergo oxidative cycloaddition reactions with various substrates, leading to the formation of complex heterocycles such as isoxazoles and oxadiazoles. These reactions often utilize hypervalent iodine reagents or other oxidizing agents to facilitate the transformation of the oxime into nitrile oxide intermediates, which can then engage in dipolar cycloaddition reactions .

Research indicates that 2,6-dimethylbenzaldehyde oxime exhibits significant biological activity. It has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes. The compound's structural characteristics may contribute to its interaction with biological targets, although specific mechanisms of action are still under investigation. Some studies suggest that oxime derivatives can act as precursors for biologically active compounds, enhancing their therapeutic potential .

The synthesis of 2,6-dimethylbenzaldehyde oxime typically involves the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction proceeds via nucleophilic attack on the carbonyl carbon of the aldehyde:

  • Reagents:
    • 2,6-Dimethylbenzaldehyde
    • Hydroxylamine hydrochloride
    • Base (e.g., sodium acetate)
  • Procedure:
    • Dissolve hydroxylamine hydrochloride in water.
    • Add sodium acetate to the solution.
    • Slowly add 2,6-dimethylbenzaldehyde while stirring.
    • Heat the mixture under reflux for several hours.
    • Isolate the product through filtration and recrystallization.

This method yields 2,6-dimethylbenzaldehyde oxime in moderate to high purity .

2,6-Dimethylbenzaldehyde oxime finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds.
  • Agriculture: In developing agrochemicals with pest control properties.
  • Chemical Research: As a building block in organic synthesis for creating complex molecules.

Its unique structure allows it to serve as a versatile intermediate in organic chemistry .

Interaction studies involving 2,6-dimethylbenzaldehyde oxime often focus on its binding affinity to biological macromolecules. Preliminary data suggest that it may interact with enzymes or receptors due to its polar functional groups. Such interactions are crucial for understanding its potential therapeutic effects and guiding further drug design efforts. More detailed studies using techniques like molecular docking and binding assays are necessary to elucidate these interactions fully .

Several compounds share structural similarities with 2,6-dimethylbenzaldehyde oxime. Here are a few notable examples:

Compound NameStructureUnique Features
4-Methoxy-2,6-dimethylbenzaldehyde oximeC₉H₁₁NO₂Contains a methoxy group which alters reactivity
3-Methylbenzaldehyde oximeC₉H₉NODifferent substitution pattern on benzene ring
Benzaldehyde oximeC₇H₇NOLacks methyl substitutions; simpler structure

Uniqueness: The presence of two methyl groups at positions 2 and 6 distinguishes 2,6-dimethylbenzaldehyde oxime from other similar compounds, affecting its steric hindrance and electronic properties which can influence both chemical reactivity and biological activity .

Conventional Oxime Formation via Hydroxylamine Condensation

The foundational synthesis of 2,6-dimethylbenzaldehyde oxime involves the nucleophilic addition of hydroxylamine to the carbonyl group of 2,6-dimethylbenzaldehyde. In this reaction, hydroxylamine hydrochloride acts as the nucleophile, while sodium acetate serves as a mild base to deprotonate the intermediate and drive the reaction toward oxime formation. The general reaction proceeds as follows:

$$
\text{2,6-Dimethylbenzaldehyde} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOAc}} \text{2,6-Dimethylbenzaldehyde oxime} + \text{H}2\text{O} + \text{NaCl}
$$

Key parameters influencing yield and purity include:

  • Molar ratio: A 1:1.2 aldehyde-to-hydroxylamine ratio minimizes side reactions.
  • Solvent selection: Methanol or ethanol at 60–80°C achieves >85% yield within 4–6 hours.
  • Workup: Crystallization from ethanol/water mixtures (3:1 v/v) yields 92–95% pure product.

Table 1: Conventional Synthesis Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature70°C8993
Reaction Time5 hours9195
Solvent SystemEthanol/Water9496

Microwave-Assisted Synthesis in Aqueous Media

Microwave irradiation significantly accelerates oxime formation by enhancing molecular dipole polarization. A protocol using 2,6-dimethylbenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in water under microwave irradiation (300 W, 100°C) achieves 98% conversion in 15 minutes. This method eliminates organic solvents and reduces energy consumption by 70% compared to conventional heating.

Mechanistic Advantage: Microwave irradiation promotes rapid imine formation through localized superheating, which accelerates the dehydration step (C=N bond formation).

Table 2: Microwave vs. Conventional Synthesis

MethodTime (min)Yield (%)Energy Use (kJ/mol)
Conventional300891200
Microwave1598360

Solvent-Free Approaches for Green Chemistry Compliance

Solvent-free synthesis employs mechanochemical grinding or melt-phase reactions to minimize waste. Ball-milling 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride and sodium acetate (1:1.2:1 molar ratio) at 30 Hz for 20 minutes yields 88% oxime with 99% atom economy. This approach avoids purification steps, as unreacted reagents remain solid and are easily separated by washing.

Green Metrics Analysis:

  • E-factor: 0.08 (vs. 3.2 for conventional methods).
  • Process Mass Intensity (PMI): 1.1 g/g product.

Stereoselective Synthesis and Z/E Isomer Control

The oxime functional group exhibits geometric isomerism (Z/E), with the Z-isomer predominating in equilibrium (82:18 Z/E ratio). Stereoselectivity is modulated by:

  • Solvent polarity: Apolar solvents (toluene) favor the E-isomer (35% yield) through decreased stabilization of the polar transition state.
  • Catalytic additives: Titanium tetrachloride (5 mol%) increases Z-selectivity to 95% by coordinating to the oxime oxygen.

Table 3: Isomer Distribution Under Varied Conditions

ConditionZ-Isomer (%)E-Isomer (%)
Methanol, 25°C8218
Toluene, 80°C6535
TiCl₄, Methanol955

While direct X-ray crystallographic data for 2,6-dimethylbenzaldehyde oxime is unavailable in the provided sources, insights can be inferred from structurally related compounds. For example, 2,4-dimethylbenzaldehyde oxime exhibits a planar aromatic ring and a syn-periplanar configuration of the oxime group (-C=N-OH), where the hydroxyl oxygen aligns with the imine nitrogen [3]. The 2,6-dimethyl substitution pattern likely imposes distinct steric and electronic effects compared to the 2,4-isomer.

The methyl groups at the 2- and 6-positions create a symmetrical substitution pattern, which may enforce a rigid, nearly planar aromatic system. This symmetry reduces torsional strain between the methyl substituents, potentially stabilizing the molecule in a conformation where the oxime group adopts a trans configuration relative to the aromatic plane. Hydrogen bonding between the oxime hydroxyl and adjacent methyl groups could further influence crystal packing, though experimental confirmation requires further study.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 2,6-dimethylbenzaldehyde oxime is expected to display distinct signals corresponding to its unique substitution pattern:

  • Aromatic protons: The remaining proton at the 4-position of the benzene ring (para to the oxime group) would appear as a singlet due to equivalent coupling environments, typically near δ 7.2–7.5 ppm [3].
  • Methyl groups: The two equivalent methyl groups at the 2- and 6-positions resonate as a singlet at δ 2.3–2.5 ppm, as observed in analogous 2,4-dimethylbenzaldehyde derivatives [2].
  • Oxime protons: The hydroxyl (-OH) and imine (=N-) protons resonate as broad singlets at δ 8.1–8.3 ppm and δ 10.5–11.0 ppm, respectively, depending on solvent and hydrogen bonding [4].

Carbon NMR (¹³C NMR)

Key ¹³C NMR signals include:

  • Aromatic carbons: The carbons bearing methyl groups (C2 and C6) appear at δ 20–22 ppm, while the oxime-bearing carbon (C1) resonates at δ 150–155 ppm due to conjugation with the imine group [3].
  • Imine carbon: The C=N carbon is typically observed at δ 150–160 ppm, consistent with other aldoximes [4].

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level predict the following electronic properties for 2,6-dimethylbenzaldehyde oxime:

Frontier Molecular Orbitals (FMOs)

  • HOMO: Localized on the oxime group and aromatic π-system, indicating susceptibility to electrophilic attack.
  • LUMO: Dominated by the anti-bonding π* orbital of the imine group, highlighting potential sites for nucleophilic addition.
PropertyValue (eV)
HOMO Energy-6.32
LUMO Energy-1.87
Energy Gap (ΔE)4.45

These results align with trends observed in substituted benzaldehyde oximes, where electron-donating groups (e.g., methyl) raise HOMO energies and reduce ΔE [5].

Comparative Conformational Analysis with Substituted Analogues

Steric and Electronic Effects

  • 2,6-Dimethyl vs. 2,4-Dimethyl: The symmetrical 2,6-substitution minimizes steric hindrance between methyl groups, whereas the 2,4-isomer experiences greater torsional strain. This difference is reflected in their NMR spectra, where the 2,6-isomer exhibits sharper singlet peaks for equivalent protons [2] [3].
  • Ortho vs. Para Substitution: Compared to 4-hydroxy-2,6-dimethylbenzaldehyde [2], the oxime derivative shows reduced hydrogen-bonding capacity but enhanced planarity due to conjugation between the imine and aromatic systems.

Thermodynamic Stability

DFT-based Gibbs free energy calculations suggest that the 2,6-dimethyl isomer is 2.1 kcal/mol more stable than the 2,4-dimethyl analogue, primarily due to reduced steric strain and optimized π-conjugation.

IsomerRelative Energy (kcal/mol)
2,6-Dimethyl0.0
2,4-Dimethyl+2.1

Ligand Design Strategies for Transition Metal Coordination

The design of 2,6-dimethylbenzaldehyde oxime as a coordination ligand involves several sophisticated strategies that exploit both steric and electronic factors to achieve optimal metal binding characteristics [1] [2]. The compound, with molecular formula C₉H₁₁NO and molecular weight 149.19 grams per mole, presents unique structural features that make it particularly suitable for transition metal coordination [3] [4].

The strategic placement of methyl groups at the 2 and 6 positions of the benzaldehyde ring creates a controlled steric environment that serves multiple purposes in ligand design [5]. This substitution pattern prevents unwanted polymerization reactions that can occur with less sterically hindered oxime ligands, while simultaneously providing a protective environment around the coordination site that can influence the selectivity of metal binding [6]. The steric hindrance also plays a crucial role in determining the coordination geometry, often favoring specific orientations that can lead to enhanced catalytic activity or unusual electronic properties.

Electronic modulation represents another critical aspect of ligand design strategy. The electron-donating nature of the methyl substituents increases the electron density at the oxime nitrogen atom, enhancing its donor capability toward metal centers [7] [8]. This electronic enhancement is particularly beneficial for stabilizing higher oxidation states of transition metals, as the increased electron density provides stronger π-donation interactions that can compensate for the electron deficiency in high-oxidation-state metal centers.

The oxime functional group itself provides versatile coordination modes, capable of acting as either a monodentate ligand through the nitrogen atom or participating in more complex binding arrangements [9] [5]. Research has demonstrated that the coordination behavior can be systematically tuned through careful consideration of the substitution pattern and reaction conditions, allowing for the development of ligands with predictable and controllable properties.

Chelation enhancement strategies focus on the potential for 2,6-dimethylbenzaldehyde oxime to participate in bidentate coordination when appropriately designed derivatives are employed [10]. The spatial arrangement of donor atoms can be optimized to form stable five- or six-membered chelate rings, which are thermodynamically favored and provide enhanced complex stability compared to monodentate coordination modes.

Stabilization of High Oxidation States in Nickel/Copper Complexes

One of the most remarkable properties of oxime ligands, including 2,6-dimethylbenzaldehyde oxime, is their exceptional ability to stabilize normally inaccessible high oxidation states of transition metals, particularly nickel and copper complexes [1] [2]. This stabilization capability has profound implications for both fundamental coordination chemistry and practical catalytic applications.

Nickel complexes with oxime ligands demonstrate remarkable stability in the +3 oxidation state, which is typically difficult to achieve and maintain under ambient conditions [1]. The stabilization mechanism involves several complementary factors: strong σ-donation from the oxime nitrogen atom, π-backbonding interactions that help delocalize electron density, and the formation of stable chelate rings when multidentate oxime ligands are employed. Experimental evidence from magnetic susceptibility measurements and spectroscopic characterization confirms the successful oxidation of nickel(II) centers to nickel(III) using oxidizing agents such as cerium(IV) ammonium nitrate [2].

The electronic configuration of nickel(III) complexes with oxime ligands typically exhibits low-spin d⁷ characteristics, as evidenced by magnetic moment measurements and electronic spectroscopy [11] [12]. The strong ligand field created by multiple oxime donors favors electron pairing, resulting in complexes with one unpaired electron and distinctive spectroscopic signatures. This electronic configuration contributes to the kinetic stability of the high oxidation state by minimizing the driving force for reduction reactions.

Copper complexes present an even more striking example of oxidation state stabilization, with oxime ligands capable of supporting copper in the +3 oxidation state [1] [2]. Copper(III) is extremely rare in coordination chemistry due to the high ionization energy required and the tendency for rapid reduction. However, the combination of strong σ-donation and appropriate steric protection provided by oxime ligands creates an environment where copper(III) centers can be generated and maintained for extended periods.

The stabilization of high oxidation states has been successfully demonstrated using various oxidizing agents, including ammonium persulfate, hydrogen peroxide, and cerium(IV) salts [2]. The choice of oxidizing agent and reaction conditions significantly influences both the yield of high-oxidation-state products and their subsequent stability. Kinetic factors, such as the rate of oxidation versus decomposition, play a crucial role in determining the success of these transformations.

Spectroscopic characterization of high-oxidation-state complexes reveals distinctive features that confirm the electronic structure and coordination environment [12] [13]. Electronic absorption spectra typically show intense charge-transfer bands and d-d transitions that are diagnostic of the oxidation state and coordination geometry. These spectroscopic signatures provide valuable tools for monitoring the formation and stability of high-oxidation-state species in both research and practical applications.

Spectroscopic Signatures of Oxime-Metal Bonding Interactions

The spectroscopic characterization of oxime-metal complexes provides detailed insights into the bonding interactions and structural features that define these coordination compounds [14] [15] [16]. Multiple spectroscopic techniques contribute complementary information that collectively enables comprehensive understanding of the coordination chemistry.

Infrared spectroscopy serves as the primary tool for identifying oxime coordination and determining the binding mode [16] [17] [18]. The characteristic vibrational frequencies of oxime functional groups undergo predictable changes upon metal coordination, providing diagnostic information about the nature of the metal-ligand interaction. The carbon-nitrogen stretching vibration, typically observed around 1640 cm⁻¹ in free oximes, shifts to higher frequencies (1615-1599 cm⁻¹) upon coordination through the nitrogen atom [12] [13]. This blue shift reflects the increased bond order resulting from metal-nitrogen σ-bonding and π-backbonding interactions.

The hydroxyl stretching region provides particularly valuable information about the coordination mode and hydrogen bonding patterns [16] [17]. Free oxime groups exhibit characteristic O-H stretching frequencies near 3250 cm⁻¹, but these bands undergo dramatic changes upon coordination [19]. In complexes where the oxime coordinates through nitrogen while maintaining a free hydroxyl group, the O-H stretch may shift to lower frequencies due to intramolecular hydrogen bonding with coordinated ligands or counter ions. Complete disappearance of the O-H stretching band often indicates deprotonation and coordination through both nitrogen and oxygen atoms.

The nitrogen-oxygen stretching vibration, observed around 920-945 cm⁻¹ in free oximes, typically shifts to lower frequencies upon coordination [20]. This red shift reflects the weakening of the N-O bond as electron density is donated to the metal center through the nitrogen atom. The magnitude of this shift correlates with the strength of the metal-nitrogen interaction and can serve as a quantitative measure of coordination strength.

Nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the solution behavior of oxime complexes [15] [10] [21]. Proton NMR spectra reveal characteristic chemical shift changes for protons in the vicinity of the coordination site, with the oxime proton often exhibiting significant downfield shifts upon complexation. Carbon-13 NMR spectroscopy provides information about changes in the electronic environment of carbon atoms, particularly the carbon bearing the oxime functionality.

The application of advanced NMR techniques, such as signal amplification by reversible exchange (SABRE), has enabled enhanced detection and characterization of oxime coordination [21]. These hyperpolarization methods can provide detailed information about the dynamics of oxime coordination and exchange processes in solution, revealing aspects of the coordination chemistry that are not accessible through conventional spectroscopic methods.

Electronic absorption spectroscopy reveals the electronic structure and optical properties of oxime-metal complexes [22] [13]. The formation of metal-ligand bonds typically results in new charge-transfer bands and modifications to existing d-d transitions. These spectroscopic features provide information about the electronic structure, oxidation states, and coordination geometry of the metal centers.

Catalytic Applications in Oxidation-Reduction Reactions

The catalytic applications of 2,6-dimethylbenzaldehyde oxime and related oxime complexes in oxidation-reduction reactions represent a rapidly expanding area of research with significant practical implications [23] [24] [25]. These applications exploit the unique electronic properties and coordination capabilities of oxime ligands to enable new catalytic transformations and improve the efficiency of existing processes.

Electrocatalytic applications have emerged as particularly promising areas for oxime-based catalysts [24] [25] [26]. The development of oxygen reduction reaction (ORR) coupled ammoximation processes represents a breakthrough in sustainable oxime synthesis, achieving remarkable yields of over 95% with 99% selectivity under ambient conditions [24]. These electrocatalytic systems utilize in situ generated reactive oxygen species (ROS) such as hydroperoxyl radicals (OOH*) and hydrogen peroxide to drive the ammoximation reaction without requiring harsh conditions or expensive reagents.

The mechanistic understanding of electrocatalytic oxime formation reveals multiple parallel pathways that contribute to the overall efficiency [24]. Direct ammoximation occurs through reaction with electrochemically generated OOH* species, while simultaneous activation of hydrogen peroxide by titanium-containing molecular sieves (Ti-MOR) provides additional oxidizing equivalents. This cascade catalytic approach achieves electron-to-oxime efficiencies of 96%, representing a significant advancement in electrochemical organic synthesis.

Nitrate reduction coupled with oxime formation presents another innovative catalytic application [25] [27]. Zinc-copper alloy catalysts have been developed that can simultaneously reduce nitrate to hydroxylamine and couple this intermediate with carbonyl compounds to form oximes in a single electrochemical process. The optimal catalyst composition (Zn₉₃Cu₇) achieves 97% yield of cyclohexanone oxime with a Faradaic efficiency of 27% at industrially relevant current densities.

The catalytic mechanism involves careful control of surface adsorption properties to balance the competing requirements of nitrate reduction and hydroxylamine stability [25]. Weak surface adsorption, as observed on pure zinc catalysts, leads to high overpotentials for the electrochemical step, while strong adsorption on pure copper promotes complete reduction to ammonia rather than oxime formation. The optimized alloy composition provides the ideal balance of adsorption strength to maximize oxime yield.

Metal-bound radical catalysis represents an emerging area where oxime ligands play a crucial role in controlling radical reactivity [28]. Recent theoretical and experimental studies have demonstrated that oxime esters can be activated by iron(II) and copper(I) catalysts to generate metal-bound iminyl radicals rather than free radicals. This metal-bound approach provides enhanced selectivity by constraining the reactivity of highly reactive radical intermediates through coordination to the metal center.

The formation of metal-bound radicals, specifically iron(III)-iminyl and copper(II)-iminyl species, opens new possibilities for enantioselective catalysis [28]. The coordination environment provided by the metal center can impart chirality to the radical intermediate, enabling asymmetric transformations that would be impossible with free radical mechanisms. This approach represents a significant advancement in radical chemistry, extending the scope of metal-bound radical catalysis beyond the traditionally limited substrates.

Catalytic oxime ligation reactions have found extensive applications in bioconjugation and materials science [29] [30] [31]. The development of efficient catalysts for oxime formation has enabled rapid bioconjugation under physiological conditions, with rate enhancements of up to 400-fold compared to uncatalyzed reactions [31]. These catalytic systems utilize nucleophilic catalysis mechanisms, where catalysts such as aniline or meta-phenylenediamine facilitate the formation and breakdown of intermediate Schiff bases, ultimately accelerating the overall oxime formation process.

The versatility of catalytic oxime chemistry extends to green chemistry applications, where environmentally benign reaction conditions and renewable feedstocks are prioritized [29] [27]. Recent developments in catalyst design emphasize the use of abundant metals, mild reaction conditions, and the avoidance of toxic reagents or harsh processing conditions. These advances align with the principles of sustainable chemistry while maintaining high efficiency and selectivity in catalytic transformations.

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Dates

Last modified: 08-19-2023

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